molecular formula C7H17N3 B3378300 1-Methyl-1,4,7-triazonane CAS No. 141213-11-8

1-Methyl-1,4,7-triazonane

Cat. No.: B3378300
CAS No.: 141213-11-8
M. Wt: 143.23 g/mol
InChI Key: NUPGMEYEZNUVEF-UHFFFAOYSA-N
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Description

1-Methyl-1,4,7-triazonane (CAS Number: 141213-11-8) is a nitrogen-based cyclic organic compound with the molecular formula C 7 H 17 N 3 and a molecular weight of 143.23 g/mol. This compound is a derivative of 1,4,7-triazacyclononane (TACN), a well-known macrocyclic scaffold valued in coordination chemistry for its strong tridentate chelating properties . The primary research value of 1,4,7-triazacyclononane derivatives lies in their ability to chelate metal ions, particularly zinc . This makes them promising candidates in the fight against antimicrobial resistance (AMR), specifically for the development of metallo-β-lactamase inhibitors (MBLIs) . Metallo-β-lactamases are bacterial enzymes that inactivate a broad range of vital β-lactam antibiotics, such as penicillins and carbapenems, and there are currently no clinically approved inhibitors for them . TACN-based compounds can inhibit these enzymes by chelating the zinc ions at their active site, thereby restoring the efficacy of the antibiotics . Recent in vitro studies on the TACN scaffold have shown that it can successfully restore the activity of meropenem against carbapenem-resistant bacteria without exhibiting cytotoxic effects at effective concentrations, highlighting its significant therapeutic potential . Furthermore, structurally similar TACN derivatives are also explored as bifunctional chelating agents in nuclear medicine for constructing imaging tools . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-methyl-1,4,7-triazonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3/c1-10-6-4-8-2-3-9-5-7-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPGMEYEZNUVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283711
Record name Octahydro-1-methyl-1H-1,4,7-triazonine
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Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141213-11-8
Record name Octahydro-1-methyl-1H-1,4,7-triazonine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1-methyl-1H-1,4,7-triazonine
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URL https://comptox.epa.gov/dashboard/DTXSID901283711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Macrocyclic Ligands in Contemporary Chemical Research

Macrocyclic ligands, such as 1,4,7-triazacyclononane (B1209588) (TACN), are a cornerstone of modern chemical research due to their ability to form exceptionally stable and selective complexes with a wide range of metal ions. ontosight.aicd-bioparticles.net This stability arises from the "macrocyclic effect," a thermodynamic principle that favors the formation of cyclic complexes over their open-chain counterparts. The unique structural features of these ligands, including their pre-organized cavities and multiple donor atoms, allow them to encapsulate metal ions, leading to complexes with high kinetic inertness. wikipedia.org

These properties make macrocyclic ligands invaluable in a diverse array of applications:

Catalysis: Metal complexes of macrocyclic ligands are employed as catalysts in a variety of organic reactions, including oxidation, reduction, and polymerization. cd-bioparticles.net The stability of these complexes allows for reactions to be carried out under milder conditions, and their selectivity can lead to higher yields of desired products. chemimpex.com

Medicinal Chemistry: The ability of macrocyclic ligands to bind tightly to metal ions is exploited in the development of new therapeutic and diagnostic agents. cd-bioparticles.netresearchgate.net For example, they can be used to deliver radioactive metal isotopes to specific targets in the body for cancer therapy or medical imaging. researchgate.netelsevierpure.com

Materials Science: Macrocyclic ligands are used as building blocks for the construction of advanced materials with novel magnetic, optical, and electronic properties. chemimpex.com These materials have potential applications in areas such as data storage, sensors, and light-emitting devices.

Supramolecular Chemistry: The well-defined structures of macrocyclic ligands make them ideal components for the assembly of complex supramolecular architectures. chemimpex.com These assemblies can mimic the functions of biological systems and have potential applications in areas such as molecular recognition and drug delivery. unica.it

Overview of 1,4,7 Triazacyclononane Tacn Framework and Its Derivatives

1,4,7-Triazacyclononane (B1209588), commonly known as TACN, is a cyclic organic compound with the formula (C₂H₄NH)₃. wikipedia.org It is an aza-crown ether, formally derived from cyclononane (B1620106) by replacing three equidistant methylene (B1212753) (CH₂) groups with amine (NH) groups. wikipedia.org The TACN molecule has a nine-membered ring containing three nitrogen donor atoms, which allows it to act as a tridentate ligand, binding to a metal ion in a facial manner to form an octahedral complex. wikipedia.org

The TACN framework is particularly versatile due to the ability to functionalize the secondary amine groups with a wide variety of substituents. unica.it This allows for the synthesis of a vast library of TACN derivatives with tailored properties. Some common strategies for modifying the TACN framework include:

N-Alkylation: The addition of alkyl groups to the nitrogen atoms of the TACN ring can be used to modify the steric and electronic properties of the ligand. unityfvg.it For example, the bulky trimethylated analogue, 1,4,7-Trimethyl-1,4,7-triazonane (B1214756) (Me₃TACN), exhibits different coordination behavior compared to the parent TACN ligand. wikipedia.org

Pendant Arm Functionalization: Functional groups can be attached to the TACN ring via pendant arms. rsc.orggla.ac.uk These arms can contain additional donor atoms, allowing for the creation of ligands with higher denticity and the ability to form more complex coordination geometries.

Bridging: Two TACN rings can be linked together by a bridging group to create binucleating ligands. nih.gov These ligands can bind to two metal ions in close proximity, allowing for the study of metal-metal interactions and the development of catalysts for multi-electron reactions.

The synthesis of TACN and its derivatives has been the subject of extensive research, with several different methods being developed over the years. researchgate.netresearchgate.netgoogle.comlookchem.com These methods typically involve the cyclization of a linear triamine precursor, followed by functionalization of the resulting macrocycle.

Specific Focus on 1 Methyl 1,4,7 Triazonane and N Methylated Analogues E.g., 1,4,7 Trimethyl 1,4,7 Triazonane in Coordination Chemistry

Cyclization Strategies for the 1,4,7-Triazacyclononane Ring System

The formation of the nine-membered triamine ring is the foundational step in accessing this compound and its analogues. Several strategies have been developed to achieve this cyclization, with the Richman-Atkins method and its variations being the most prominent.

Richman-Atkins Cyclization and its Modern Adaptations

The Richman-Atkins cyclization is a widely employed and effective method for synthesizing macrocyclic polyamines, including 1,4,7-triazacyclononane. core.ac.uksquarespace.comnih.gov This classical approach involves the reaction of a disodium (B8443419) salt of a tosyl-protected linear polyamine with a tosyl-protected diol in a polar aprotic solvent like dimethylformamide (DMF). core.ac.uk A key advantage of this method is that it often eliminates the need for high-dilution conditions, which are typically required to favor intramolecular cyclization over intermolecular polymerization. core.ac.uk

The typical procedure involves the use of N,N',N''-tritosyldiethylenetriamine, which is reacted with ethylene (B1197577) glycol ditosylate. lookchem.com The tosyl groups serve as protecting groups for the amine functionalities and are subsequently removed, often under harsh acidic conditions using concentrated sulfuric acid at elevated temperatures, to yield the free TACN. core.ac.ukgoogle.com

Modern adaptations to the Richman-Atkins cyclization have focused on improving yields, simplifying procedures, and introducing milder deprotection methods. squarespace.comnih.govresearchgate.net For instance, the use of alternative sulfonamides, such as β-trimethylsilylethanesulfonamides (SES-sulfonamides), allows for deprotection under milder conditions using fluoride (B91410) ions. squarespace.comnih.gov Other modifications include the use of different bases and solvent systems to optimize reaction efficiency. nih.gov

ReactantsProtecting GroupCyclization ConditionsDeprotectionOverall YieldReference
N,N',N''-tritosyldiethylenetriamine, Ethylene glycol ditosylateTosyl (Ts)DMFConc. H₂SO₄, 100-140°CModerate core.ac.uk, google.com
Diethylenetriamine (B155796), Ethylene glycol ditosylateTosyl (Ts)Aqueous NaOH, Phase-transfer catalystConc. H₂SO₄~75% (cyclized product) google.com, googleapis.com
Tris-SES sulfonamide derivatives, Alkyl α,ω-ditosylatesβ-trimethylsilylethanesulfonyl (SES)Cs₂CO₃, DMFCsF, DMF, 95°CGood squarespace.com
Cyclohexyl-substituted 1,4,7-tritosamide, Ethylene glycol ditosylateTosyl (Ts)5.86% (4 steps) nih.gov

Aqueous-Phase Synthesis of Sulfonamidated Intermediates

A significant improvement in the synthesis of the TACN framework involves conducting the initial sulfonamidation of diethylenetriamine (DET) in an aqueous medium. google.comgoogle.com This approach offers a more environmentally friendly alternative to traditional methods that utilize organic solvents like pyridine (B92270) or triethylamine. google.com By using an inorganic base such as sodium hydroxide (B78521) in water, the sulfonamidated DET intermediate can be formed efficiently. google.comgoogle.com

A major advantage of this aqueous-phase synthesis is the ability to perform the subsequent cyclization step in the same reaction vessel without isolating the intermediate. google.comgoogle.com The aqueous mixture containing the sulfonamidated DET is simply contacted with an aprotic organic solvent and a cyclizing agent, such as ethylene glycol ditosylate or ethylene dibromide. google.comgoogle.com This "one-pot" methodology streamlines the process, reduces solvent waste, and can lead to high yields of the cyclized product. google.com

Alternative Cyclization Routes and Bicyclic Aminal Intermediates

While the Richman-Atkins approach is robust, alternative cyclization strategies have been explored to overcome some of its limitations, such as the harsh deprotection conditions. One notable alternative involves the use of bicyclic aminal intermediates. researchgate.netresearchgate.netroyalsocietypublishing.org

This innovative method involves the reaction of diethylenetriamine with chloroacetaldehyde (B151913) to form a bicyclic aminal intermediate in high yield. researchgate.netroyalsocietypublishing.org This intermediate can then be converted to TACN derivatives without a traditional cyclization step. researchgate.netresearchgate.net For example, reaction with sodium cyanide can introduce a cyano group onto the carbon skeleton, and subsequent reduction and deprotection steps yield C-functionalized TACN. researchgate.netroyalsocietypublishing.org This route provides access to a new family of TACN derivatives that are not easily accessible through classical methods. researchgate.netresearchgate.net

Another approach involves the macrocyclization of 1,2-ditosamides. nih.gov While initial attempts with certain substrates gave low yields, the development of an efficient protocol using lithium hydride has led to good yields (57-90%) of 1,4,7-tritosyl-1,4,7-triazacyclononanes in a single step from 1,2-ditosamides. nih.gov

N-Alkylation and Selective N-Functionalization of the Macrocycle

Once the 1,4,7-triazacyclononane ring is formed, the next crucial step is the introduction of substituents onto the nitrogen atoms to generate this compound and other functionalized analogues. This can be achieved through direct alkylation or more selective functionalization strategies.

Direct Methylation and Alkylation of Nitrogen Atoms

Direct methylation of the secondary amine functions of TACN is a common method to produce 1,4,7-trimethyl-1,4,7-triazacyclononane. gla.ac.uk The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269), is a classic method for achieving this methylation. google.comgla.ac.uk This reaction proceeds through reductive amination to install methyl groups on all three nitrogen atoms. An improved process describes achieving methylation by contacting the cyclized desulfonamidated triamine compound with formic acid and formaldehyde. google.com

Direct alkylation with other alkylating agents, such as methyl iodide, can also be employed. However, care must be taken to control the reaction conditions to avoid the formation of quaternary ammonium (B1175870) salts. gla.ac.uk

Starting MaterialReagentsProductYieldReference
1,4,7-triazacyclononaneFormic acid, Formaldehyde1,4,7-trimethyl-1,4,7-triazacyclononane- google.com, gla.ac.uk
1,4-dimethyl-7-tosyl-1,4,7-triazacyclononaneConc. H₂SO₄1,4-dimethyl-1,4,7-triazacyclononane68% lookchem.com

Introduction of Diverse Pendant Arms

The versatility of the TACN platform is greatly expanded by the introduction of various functional pendant arms to the nitrogen atoms. These pendant arms can modulate the coordination properties of the resulting ligand and introduce new functionalities. core.ac.ukgla.ac.ukdoi.org

Several synthetic methods are used to introduce these pendant arms:

SN2 Reactions: This is the most straightforward method, involving the nucleophilic attack of the secondary nitrogen atoms on an appropriate alkyl halide. gla.ac.uk This method has been used to introduce a wide variety of pendant arms, including those with carboxylate, alcohol, amine, and amide functionalities. doi.org

Mannich-type Reactions: This reaction is useful for introducing one-carbon bridges, as seen in the methylation with formaldehyde and formic acid. It has also been adapted to introduce phosphinic acid and phosphinyl derivatives. gla.ac.uk

Michael Addition: Reaction with activated alkenes, such as acrylonitrile (B1666552), followed by reduction of the nitrile group, can be used to introduce aminopropyl pendant arms. rsc.org

Ring-opening Reactions: The reaction of TACN with epoxides provides a route to N-hydroxyethyl substituted derivatives. This method allows for the introduction of chiral centers if chiral epoxides are used. gla.ac.uk

Selective functionalization to produce asymmetrically substituted TACN derivatives, where different pendant arms are attached to the three nitrogen atoms, often requires multi-step synthetic sequences involving protection and deprotection of the amine groups. gla.ac.uknih.gov For example, a tricyclic orthoamide intermediate can be used to protect two of the nitrogen atoms, allowing for selective functionalization of the third. core.ac.uk

Carboxylate and Phosphonate (B1237965) Pendant Arms

The incorporation of carboxylate and phosphonate groups enhances the chelating ability of the macrocycle, particularly for trivalent metal ions.

The synthesis of TACN derivatives with carboxylate pendant arms, such as the widely used 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), often involves the reaction of the parent macrocycle with a haloacetic acid derivative, such as bromoacetic acid or its esters, in the presence of a base. nih.govmdpi.com For asymmetrically substituted analogues, a common approach involves the use of a mono-protected TACN derivative. For instance, 1-formyl-1,4,7-triazacyclononane can be dialkylated with ethyl bromoacetate, followed by deformylation to yield the di-substituted product. rsc.org This intermediate can then be further functionalized. A study detailed the synthesis of a TACN derivative with one amide and two acetate (B1210297) groups (NOAM2A) to model radiolabeled bioconjugates. core.ac.uk

Phosphonate and phosphinate-functionalized TACN derivatives are also of significant interest. The synthesis of these compounds can be achieved through Mannich-type reactions involving the parent amine, formaldehyde, and a phosphorus-containing acid, such as phosphorous acid or a phosphinic acid derivative. researchgate.netnju.edu.cn For example, 1,4,7-triazacyclononane-7-acetic-1,4-bis(methylenephosphinic) acid (NOPA) was synthesized by first preparing (1,4,7-triazacyclononan-1-yl)acetic acid, which was then reacted with paraformaldehyde and hypophosphorous acid. researchgate.net Another approach involves the alkylation of a protected TACN derivative with a tosylated phosphonate ester. For example, tert-butyl 4,7-bis((diethoxyphosphoryl)methyl)-1,4,7-triazacyclononane-1-carboxylate was prepared by reacting the mono-Boc protected TACN with diethyl p-toluenesulfonyloxymethyl phosphonate in the presence of potassium carbonate. gla.ac.uk

Table 1: Synthesis of Carboxylate and Phosphonate Functionalized 1,4,7-Triazonane Analogues

PrecursorReagent(s)ProductReference
1-Formyl-1,4,7-triazacyclononane1. Ethyl bromoacetate, Na2CO3, CH3CN 2. HCl1,4,7-Triazacyclononane-4,7-diacetate diethyl ester rsc.org
(1,4,7-Triazacyclononan-1-yl)acetic acidParaformaldehyde, H3PO2, H2O1,4,7-Triazacyclononane-7-acetic-1,4-bis(methylenephosphinic) acid (NOPA) researchgate.net
tert-Butyl 1,4,7-triazacyclononane-1-carboxylateDiethyl p-toluenesulfonyloxymethyl phosphonate, K2CO3, MeCNtert-Butyl 4,7-bis((diethoxyphosphoryl)methyl)-1,4,7-triazacyclononane-1-carboxylate gla.ac.uk
1,4,7-Tris(2-aminoethyl)-1,4,7-triazonaneMethyl sodium acetyl phosphonate, Ln(III) templateLanthanide complex of an imino-phosphonate ligand google.com
Azaheterocyclic Pendant Arms (e.g., Imidazole (B134444), Thiazole (B1198619), Pyridine)

The introduction of azaheterocyclic pendant arms, such as imidazole, thiazole, and pyridine, can significantly influence the coordination properties and potential applications of TACN-based ligands.

A general route for the synthesis of TACN derivatives with imidazole pendant arms involves the reaction of the macrocycle with a chloromethyl-substituted imidazole in a non-aqueous solvent in the presence of a base. core.ac.ukgoogle.com For example, 1,4,7-tris((1-methyl-1H-imidazol-2-yl)methyl)-1,4,7-triazonane (NOTI-Me) and its thiazole analogue (NOTThia) have been synthesized in a single step, making them readily accessible on a multigram scale. google.com The synthesis of asymmetrically functionalized derivatives, such as those containing a combination of azaheterocyclic and carboxylate or phosphonate arms, has also been explored. nju.edu.cn For instance, TACN derivatives with two carboxylate groups and one imidazole or thiazole arm (NODA-Im, NODA-Thia) have been prepared. illinois.edu

The synthesis of pyridine-containing TACN derivatives often follows a similar N-alkylation strategy. A practical route for preparing TACN diacetates with a hydroxypyridinonate (HOPO) pendant arm has been reported. researchgate.net This convergent approach involves coupling di-tert-butyl-2,2'-(1,4,7-triazonane-1,4-diyl)diacetate with a functionalized hydroxypyridinonate arm. researchgate.net

Table 2: Synthesis of Azaheterocyclic Functionalized 1,4,7-Triazonane Analogues

PrecursorReagent(s)ProductReference
1,4,7-Triazacyclononane1-Methyl-2-chloromethylimidazole, base1,4,7-Tris((1-methyl-1H-imidazol-2-yl)methyl)-1,4,7-triazonane core.ac.ukgoogle.com
1,4,7-Triazacyclononane2-(Chloromethyl)thiazole, base1,4,7-Tris(thiazol-2-ylmethyl)-1,4,7-triazonane google.com
Di-tert-butyl-2,2'-(1,4,7-triazonane-1,4-diyl)diacetateFunctionalized hydroxypyridinonateTACN diacetate with a hydroxypyridinonate pendant arm researchgate.net
1,4-Bis[(1-methyl-1H-imidazol-2-yl)methyl]-1,4,7-triazonaneGlyoxylic acid monohydrate, sodium triacetoxyborohydride2-(4,7-Bis((1-methyl-1H-imidazol-2-yl)methyl)-1,4,7-triazonan-1-yl)acetic acid (NODIA-Me) nih.gov
Amide and Nitrile Functionalized Derivatives

Amide and nitrile functionalities can be incorporated as pendant arms on the TACN framework, serving either as coordinating groups or as handles for further functionalization.

The synthesis of amide-functionalized derivatives can be achieved by coupling a TACN derivative containing a carboxylic acid group with an amine, or by reacting a TACN-amine with an activated carboxylic acid. For example, a TACN derivative with a benzylamide arm was synthesized by reacting 1-benzyl-1,4,7-triazacyclononane (B3348503) with an appropriate acyl chloride. wikipedia.org Another approach involves the partial hydrolysis of ester-functionalized TACN derivatives to yield the corresponding carboxylic acid, which can then be coupled to form an amide. wikipedia.org

Nitrile-functionalized TACN derivatives are typically prepared by the cyanoethylation or cyanomethylation of the macrocyclic amines with acrylonitrile or chloroacetonitrile, respectively. rsc.orgnih.gov For example, 1,4,7-tris(cyanomethyl)-1,4,7-triazacyclononane and 1,4,7-tris(2-cyanoethyl)-1,4,7-triazacyclononane have been synthesized and their reactivity studied. nju.edu.cn The nitrile groups can subsequently be hydrolyzed to amides or carboxylic acids, or reduced to primary amines, offering a versatile route to a range of functionalized TACN ligands. rsc.orgnju.edu.cn A method for synthesizing a nitrile derivative of TACN involves the nucleophilic cleavage of a benzylated quaternary salt of octahydroimidazolo[1,2-a]pyrazine with sodium cyanide. researchgate.net

Table 3: Synthesis of Amide and Nitrile Functionalized 1,4,7-Triazonane Analogues

PrecursorReagent(s)ProductReference
1-Benzyl-1,4,7-triazacyclononaneAcyl chlorideTACN with a benzylamide pendant arm wikipedia.org
1,4,7-TriazacyclononaneAcrylonitrile1,4,7-Tris(2-cyanoethyl)-1,4,7-triazacyclononane rsc.orgnju.edu.cn
1,4,7-TriazacyclononaneChloroacetonitrile1,4,7-Tris(cyanomethyl)-1,4,7-triazacyclononane nju.edu.cn
Benzylated quaternary salt of octahydroimidazolo[1,2-a]pyrazineSodium cyanideNitrile derivative of 1,4,7-triazacyclononane researchgate.net
Chiral Pendant Arm Incorporation and Stereoselective Synthesis

The development of chiral TACN derivatives is crucial for applications in asymmetric catalysis and stereospecific recognition. Chiral pendant arms can be introduced by reacting the TACN macrocycle with a chiral electrophile.

A "crab-like" cyclization method has been reported for the synthesis of chiral TACN derivatives with stereocenters in the N-substituents. researchgate.net This approach allows for the preparation of previously inaccessible derivatives. Another strategy involves the use of modular methods, where the key step is the macrocyclization of three tertiary amide precursors under Richman-Atkins conditions, which then allows for subsequent N-functionalization to introduce chirality. nih.gov The synthesis of chiral TACN analogues with stereocenters on the carbon backbone of the macrocycle has also been achieved, often starting from chiral diamines. rsc.org For example, a chiral cyclohexyl-fused TACN derivative was prepared from trans-cyclohexane-1,2-ditosylamide. rsc.org

C-Functionalization of the Macrocyclic Skeleton

While N-functionalization is more common, the introduction of functional groups directly onto the carbon backbone of the TACN ring, known as C-functionalization, offers an alternative strategy for modifying the ligand properties. google.com This approach is generally more challenging due to the lower reactivity of the C-H bonds of the macrocycle.

One successful method for C-functionalization involves the synthesis of the macrocycle from a linear precursor that already contains the desired functionality. google.comgoogle.com For instance, the Richman-Atkins cyclization has been used to prepare C-functionalized derivatives starting from functionalized diols or linear amines. google.com A more recent development involves the use of a bicyclic aminal intermediate, formed from the reaction of diethylenetriamine with chloroacetaldehyde. researchgate.net This intermediate provides access to a new family of C-functionalized TACN derivatives, such as C-aminomethyl-TACN. researchgate.net

Synthesis of Oligomeric and Bridged Macrocyclic Systems

The synthesis of oligomeric and bridged TACN systems has been pursued to create ligands capable of binding multiple metal ions in close proximity, which is relevant for developing polynuclear catalysts and advanced materials.

Bridged bis(TACN) macrocycles are typically synthesized by reacting a mono-functionalized TACN derivative with a bifunctional linker. For example, 1,2-bis[4,7-bis(3-aminopropyl)-1,4,7-triazacyclonon-1-yl]ethane was synthesized by reacting 1-methyl-4,7-bis(3-aminopropyl)-1,4,7-triazacyclononane with 1,2-dibromoethane. rsc.org The nitrile groups on the pendant arms were then reduced to primary amines. rsc.org Another example is the synthesis of the N-ethylene bridged derivative, H4dtne, which can be accessed via a "crab-like" cyclization followed by deprotection. researchgate.net

Ligand Architecture and Coordination Modes

Tridentate Facial Coordination Geometry

The 1,4,7-triazacyclononane (TACN) framework, from which this compound is derived, is a nine-membered ring containing three nitrogen atoms. This structure predisposes it to act as a tridentate ligand, meaning it can bind to a metal ion through its three nitrogen donor atoms. wikipedia.org A key characteristic of TACN and its derivatives is their propensity to adopt a facial (fac) coordination geometry when complexed with a metal ion. In this arrangement, the three nitrogen atoms occupy one triangular face of an octahedron around the central metal ion. iucr.org This facial coordination is a result of the conformational constraints imposed by the nine-membered ring. core.ac.uk

This contrasts with acyclic triamine ligands, which can coordinate in either a facial or a meridional (mer) fashion. The rigid, pre-organized structure of the TACN ring favors the formation of stable, five-membered chelate rings upon coordination to a metal, leading to the observed facial geometry. core.ac.uk This coordination mode is crucial as it leaves three other coordination sites on the metal available for binding other ligands or substrates, a feature that is widely exploited in the design of catalysts and functional metal complexes. wikipedia.orgiucr.org

Influence of N-Substitution (e.g., Methylation, Steric Bulk) on Coordination

The substitution of hydrogen atoms on the nitrogen donors of the 1,4,7-triazacyclononane ring with other functional groups, such as methyl or more sterically demanding groups, significantly influences the coordination properties of the ligand.

Methylation: The N,N',N''-trimethylated derivative, 1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃TACN), is a widely studied ligand. wikipedia.org The presence of the methyl groups increases the steric hindrance around the metal center. This increased bulk can affect the ability of the ligand to form certain types of complexes. For instance, while the parent TACN ligand is known to form 2:1 "sandwich" complexes with many metal ions, the corresponding 2:1 complexes with Me₃TACN are much rarer, being observed primarily with larger ions like Ag⁺, Na⁺, and K⁺. wikipedia.orgrsc.org The steric clash between two bulky Me₃TACN ligands prevents their coordination to smaller metal ions.

Steric Bulk: The introduction of even bulkier substituents on the nitrogen atoms, such as isopropyl or tert-butyl groups, further amplifies these steric effects. illinois.educhemrxiv.orgresearchgate.net For example, the use of the bulky 1,4,7-triisopropyl-1,4,7-triazacyclononane (iPr₃TACN) ligand has been instrumental in isolating and studying uncommon organometallic nickel(I) and nickel(III) complexes involved in cross-coupling reactions. illinois.educhemrxiv.org The steric bulk of the isopropyl groups helps to stabilize these otherwise transient species by preventing dimerization or other decomposition pathways. illinois.edu Similarly, the highly demanding 1,4,7-tri-tert-butyl-1,4,7-triazacyclononane ligand has been used to generate a pseudotetrahedral oxoiron(IV) complex, a model for biological intermediates. researchgate.net

The strategic use of N-substituents allows for the fine-tuning of the ligand's steric environment, which in turn controls the coordination number, geometry, and reactivity of the resulting metal complexes.

Electronic Properties of Substituted Ligands and their Impact on Metal Binding

The electronic properties of the substituents on the nitrogen atoms of the 1,4,7-triazacyclononane ring also play a crucial role in modulating the metal-binding characteristics of the ligand. The introduction of electron-donating or electron-withdrawing groups can alter the electron density at the nitrogen donor atoms, thereby influencing the strength of the metal-ligand bond.

For instance, attaching picolinate (B1231196) donors to the TACN core, where the electronic properties of the picolinates are further modulated by substituents (e.g., OMe, H, Cl, or CF₃), has been shown to impact the redox properties of the resulting ytterbium(III) complexes. rsc.orgrsc.orgdiva-portal.org Cyclic voltammetry studies revealed that these TACN-based Yb(III) complexes were easier to reduce compared to their cyclen-based counterparts. rsc.orgdiva-portal.org This suggests that the electronic tuning of the pendant arms can directly influence the metal-centered redox events.

The ability to modify the electronic properties of the ligand through N-substitution provides a powerful tool for tuning the reactivity and spectroscopic features of the metal center for specific applications.

Formation and Structural Diversity of Metal Complexes

Coordination with Transition Metal Ions (e.g., Mn, Cu, Co, Zn, Ni, Fe)

This compound and its derivatives form stable complexes with a wide range of transition metal ions, including manganese (Mn), copper (Cu), cobalt (Co), zinc (Zn), nickel (Ni), and iron (Fe). researchgate.netbioorganica.org.ua The tridentate, facial-capping nature of the TACN core provides a robust platform for creating coordinatively unsaturated metal centers, which can then bind to other ligands or substrates.

The resulting complexes exhibit a rich structural diversity. For example, with copper(II), a complex with the formula [Cu(NO₃)(C₉H₂₁N₃)]ClO₄ has been characterized, where the copper atom is facially coordinated by the 1,4,7-trimethyl-1,4,7-triazacyclononane ligand and also by a chelating nitrate (B79036) anion. iucr.org In the case of zinc(II), the complex with 1,4,7-trimethyl-1,4,7-triazacyclononane is believed to have a coordination number of six in solution, accommodating two water molecules and a substrate simultaneously. frontiersin.org

Complexes of TACN and its derivatives with various transition metals have been studied for their potential as catalysts for a variety of reactions, including the cleavage of nucleic acids. researchgate.netbioorganica.org.ua For instance, complexes of TACN with Cu(II), Fe(III), and Co(II) have shown nuclease activity on double-stranded plasmid DNA. researchgate.netbioorganica.org.ua

Examples of Transition Metal Complexes with 1,4,7-Triazonane Derivatives
Metal IonLigandComplex Formula/DescriptionKey Feature/ApplicationReference
Mn1,4,7-Trimethyl-1,4,7-triazacyclononaneTACN-Mn complexesCatalysts for oxidation with hydrogen peroxide. researchgate.net
Cu(II)1,4,7-Trimethyl-1,4,7-triazacyclononane[Cu(NO₃)(C₉H₂₁N₃)]ClO₄Facial coordination with a chelating nitrate. iucr.org
Cu(II)1,4,7-tris[2-(methylsulfanyl)ethyl)]-1,4,7-triazacyclononane (NO3S)[Cu(NO3S)]²⁺Hexacoordinated N₃S₃ environment for stabilizing Cu²⁺/Cu⁺. nih.gov
Co(II)1,4,7-Triazacyclononane[Co(TACN)]²⁺Studied for nuclease activity. researchgate.netbioorganica.org.ua
Zn(II)1,4,7-Trimethyl-1,4,7-triazacyclononane[Zn(Me₃TACN)(H₂O)₃]²⁺Active catalyst in two protonation states for HPNP transesterification. frontiersin.org
Ni(II)1,4,7-Triisopropyl-1,4,7-triazacyclononane(iPr₃TACN)Ni(II) complexesEfficient catalysts for alkyl-alkyl Kumada cross-coupling. illinois.educhemrxiv.org
Fe(II)/(III)1,4,7-Triazacyclononane[Fe(TACN)₂]²⁺/³⁺Studied for redox reactivity and nuclease activity. researchgate.netbioorganica.org.uaacs.org

A significant feature of 1,4,7-triazacyclononane and its derivatives is their ability to stabilize metal ions in unusual oxidation states. cdnsciencepub.com The strong sigma-donating character of the three nitrogen atoms in a facial arrangement can satisfy the electronic requirements of metal ions in both high and low oxidation states.

For example, TACN is known to coordinate to metals in mid- and high-oxidation states such as Ni(III), Mn(IV), Mo(III), and W(III). wikipedia.org The bulky ligand 1,4,7-triisopropyl-1,4,7-triazacyclononane has been shown to facilitate the detection and isolation of uncommon organometallic Ni(I) and Ni(III) species, which are proposed intermediates in catalytic cross-coupling reactions. illinois.educhemrxiv.org

The redox properties of the metal complexes are also highly influenced by the ligand. The attachment of pendant arms with different electronic properties can tune the redox potential of the metal center. For instance, the synthesis of a copper(II) complex with a triazacyclononane derivative containing one amide and two acetate groups was performed to model the biostability of radiolabeled bioconjugates, with its electrochemical behavior being a key aspect of the investigation. core.ac.uk The redox reactivity of bis(1,4,7-triazacyclononane)iron(II/III) complexes has also been studied in detail, highlighting the intricate interplay between the ligand and the metal's electronic structure. acs.org

Influence of Ancillary Ligands and Counterions on Coordination Environment

The coordination environment of metal complexes featuring the this compound ligand, and its parent macrocycle 1,4,7-triazacyclononane (TACN), is significantly modulated by the nature of ancillary ligands and counterions present in the system. These components can dictate the final structure, nuclearity, and reactivity of the complex.

Ancillary ligands, which are ligands other than the primary triazonane macrocycle, can complete the coordination sphere of the metal ion. Their identity influences the geometry and stability of the resulting complex. For instance, in the formation of copper(II) complexes with nitrile-functionalised TACN derivatives, the choice between tetrafluoroborate (B81430) (BF₄⁻) and chloride (Cl⁻) as the counterion source leads to vastly different outcomes. rsc.org When Cu(BF₄)₂ is used in methanol (B129727), a nucleophilic attack of methanol on the nitrile groups occurs, leading to the formation of imino-ether functionalities that coordinate to the copper center. rsc.org In contrast, when CuCl₂ is used, the chloride anions act as ancillary ligands, coordinating directly to the metal and forming a distorted square-based pyramidal complex without transformation of the nitrile groups. rsc.org This demonstrates that strongly coordinating anions like chloride can occupy binding sites and prevent solvent-mediated ligand modifications. rsc.org

The role of ancillary ligands is also critical in the formation of polynuclear structures. Dinuclear manganese complexes, for example, can be formed with two TACN-type ligands bridged by one oxo (μ-O) and two acetate (μ-O₂CMe) ancillary ligands. psu.edu Similarly, the reaction of a TACN derivative with pendant thiolate arms with Cu(II) can result in a thiolate-bridged dimeric structure. gla.ac.uk

Coordination with Lanthanide and Actinide Ions (e.g., La, Sc, Y, U, Np, Pu)

The coordination chemistry of this compound and its parent TACN framework with f-block elements—lanthanides (Ln) and actinides (An)—is primarily driven by the development of chelators for applications in medical imaging and radioactive waste separation. nih.govutwente.nlnih.gov Due to the large ionic radii and high coordination numbers (typically 8-10) preferred by lanthanide and actinide ions, the simple tridentate TACN or its N-methylated derivative is often insufficient to form stable, coordinatively saturated complexes on its own. Consequently, research has focused on derivatives where the TACN macrocycle serves as a rigid anchor for multiple pendant donor arms, creating multidentate ligands capable of encapsulating these large metal ions. nih.govrsc.org

Ligands are designed to create a pre-organized binding cavity that matches the size of the target f-block ion. For example, a nonadentate ligand formed by the Schiff-base condensation of 1,4,7-tris(2-aminoethyl)-1,4,7-triazacyclononane with sodium pyruvate (B1213749) in the presence of lanthanide(III) ions as templates forms highly stable and rigid complexes with La(III), Sm(III), and Y(III). rsc.org In these complexes, the three pendant arms wrap around the nine-coordinate metal center, resulting in a distorted tricapped trigonal prismatic geometry. rsc.org

Derivatives featuring picolinate or acetate arms are common for complexing lanthanides like Gadolinium(III) (Gd³⁺) and Europium(III) (Eu³⁺). nih.govpsu.edu An octadentate ligand, H₃bpatcn, which has two picolinate arms and one acetate arm attached to the TACN core, forms a highly stable complex with Gd(III) and efficiently sensitizes the luminescence of Terbium(III) (Tb³⁺). nih.gov The rigidity of the ligand framework ensures the metal ion is firmly encapsulated. nih.gov

For actinides, similar strategies are employed. A tripodal diglycolamide (DGA) ligand anchored to a TACN scaffold (T9C3ODGA) has been synthesized for the selective extraction of trivalent actinides and lanthanides. utwente.nlnih.gov Solvent extraction studies with this ligand showed efficient extraction of Eu³⁺, Pu⁴⁺, and Am³⁺. utwente.nl Luminescence and EXAFS studies of the Eu³⁺ complex confirmed the formation of an inclusion complex where the ion is encapsulated by the ligand's donor arms. utwente.nl The design of such chelators is crucial for applications like targeted alpha therapy (TAT), which utilizes α-emitting isotopes such as ²²⁵Ac. nih.gov While DOTA (a larger tetraaza macrocycle) is often used, there is significant interest in developing TACN-based systems for specific ions. nih.gov

Formation of Mono-, Di-, and Polynuclear Complexes

The this compound ligand and its parent, TACN, are exceptionally versatile scaffolds for the construction of mono-, di-, and polynuclear metal complexes. The resulting nuclearity is determined by the metal-to-ligand stoichiometry, the nature of the metal ion, and the presence of specific pendant arms or bridging ancillary ligands. tandfonline.comnih.gov

Mononuclear Complexes: this compound typically acts as a tridentate, facial-capping ligand, readily forming stable mononuclear complexes with a wide range of transition metals. These often adopt a 1:1 or 2:1 ligand-to-metal stoichiometry. In 1:1 complexes, such as [M(L)X₃], the remaining coordination sites on the metal are occupied by ancillary ligands. In 2:1 "sandwich" complexes, [M(L)₂]ⁿ⁺, two triazonane ligands coordinate to the same metal center. wikipedia.org However, due to the steric bulk of the methyl groups, 2:1 complexes of 1,4,7-trimethyl-1,4,7-triazonane are less common than for the unsubstituted TACN and are known for ions like Ag⁺, Na⁺, and K⁺. wikipedia.org Functionalized TACN derivatives with pendant arms also readily form mononuclear complexes where the pendant groups coordinate to the same metal center, as seen with a Cu(II) complex of 1,4,7-tris(acetophenoneoxime)-1,4,7-triazacyclononane. nih.govacs.org

Di- and Polynuclear Complexes: The formation of multinuclear assemblies can be achieved through several strategies. One common method involves using ancillary ligands that can bridge two or more metal centers. A well-known example is the formation of dinuclear manganese complexes of the type [Mn₂(μ-O)(μ-O₂CMe)₂L₂]²⁺, where two [Mn(L)] units are held together by one oxo and two acetate bridges. psu.edu Another approach utilizes ligands with pendant arms that are designed to bridge metal ions. For instance, the ligand 1,4,7-tris(3-hydroxypropyl)-1,4,7-triazacyclononane (H₃thptacn) demonstrates remarkable versatility. tandfonline.com With Cu(II), it forms a linear trinuclear cluster, [Cu₃(Hthptacn)₂]²⁺, where bridging alkoxide groups from the deprotonated pendant arms link the three metal centers. tandfonline.com With Cd(II), the same ligand forms a dinuclear complex, [Cd₂(H₃thptacn)₂Cl₂]²⁺, where bridging chloride ions connect the two metal centers. tandfonline.com

Furthermore, the ligand itself can act as a bridging unit in polynuclear structures. The reaction of 1,4,7-tris(acetophenoneoxime)-1,4,7-triazacyclononane with Ni(II) produces a tetranuclear complex, [Ni₄(HL)₃]²⁺. nih.govacs.org This complex features a planar, trigonal arrangement of three peripheral Ni(II) ions around a central Ni(II) ion, with the oxime groups of the ligands providing the bridging framework. nih.gov These polynuclear complexes are of great interest for their magnetic properties, which arise from the exchange interactions between the coupled metal centers. tandfonline.comnih.gov

Table 1: Examples of Mono- and Polynuclear Complexes with TACN-based Ligands

Complex FormulaMetal Ion(s)NuclearityBridging Group(s)Citation(s)
[Ni(H₃thptacn)]Cl₂Ni(II)MononuclearNone tandfonline.com
Cu(H₂L)Cu(II)MononuclearNone nih.govacs.org
Cu₃(Hthptacn)₂₂Cu(II)TrinuclearAlkoxide arms tandfonline.com
[Cd₂(H₃thptacn)₂Cl₂]²⁺Cd(II)DinuclearChloride ions tandfonline.com
[Mn₂(μ-O)(μ-O₂CMe)₂L₂]²⁺Mn(III)DinuclearOxo, Acetate psu.edu
[Ni₄(HL)₃]²⁺Ni(II)TetranuclearLigand oxime groups nih.govacs.org
[Co(III)₂(Co(II))(L-H)₂(μ-CO₃Me)]Co(II/III)TrinuclearCarbonato, Ligand oxime groups nih.gov
L = 1,4,7-tris(acetophenoneoxime)-1,4,7-triazacyclononane; H₃thptacn = 1,4,7-tris(3-hydroxypropyl)-1,4,7-triazacyclononane

Supramolecular Interactions and Host-Guest Chemistry

The field of supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org Macrocyclic molecules like this compound are excellent "hosts" in host-guest chemistry due to their pre-organized cavities capable of encapsulating smaller "guest" molecules or ions. researchgate.netnih.gov The resulting host-guest complexes are stabilized by forces such as ion-dipole interactions, hydrogen bonding, and van der Waals forces. wikipedia.org

The fundamental host-guest interaction for TACN-based ligands is the chelation of a metal ion within the macrocyclic cavity. This interaction is the basis for most of its coordination chemistry. Beyond simple metal chelation, the TACN framework can be incorporated into more complex supramolecular structures. For example, 1,4,7-trimethyl-1,4,7-triazacyclononane can form 2:1 "sandwich" complexes with certain cations like Na⁺ and K⁺, where the guest ion is encapsulated between two host ligands. wikipedia.org

More sophisticated host-guest systems are constructed by functionalizing the TACN ring. Attaching specific recognition motifs to the nitrogen atoms can create hosts with tailored binding properties. For instance, attaching three pyridyl arms to the TACN macrocycle creates a hemi-cage ligand. researchgate.net Such molecules are designed as building blocks for the self-assembly of larger, three-dimensional cage-like hosts capable of encapsulating guest molecules. researchgate.net The combination of a pre-organized macrocyclic platform with convergent binding groups allows for the creation of unique molecular containers. rsc.org

The extension of host-guest chemistry from solution to the solid state can result in more robust materials with potential applications in separation science and device fabrication. nih.gov The encapsulation of guests by macrocyclic hosts in the solid state can lead to larger binding affinities compared to their soluble counterparts. nih.gov The rigid and well-defined structure of this compound and its derivatives makes them valuable components in the rational design of such crystalline supramolecular materials. chemimpex.com

Stereochemical Aspects of Metal Complexation

The coordination of this compound to a metal center introduces significant and predictable stereochemical features. The inherent structure of the ligand, composed of three fused five-membered chelate rings, imposes rigid geometric constraints on the resulting metal complex. cdnsciencepub.com

Conformations of Chelate Rings (e.g., Ethylenediamine Chelate Rings)

When this compound coordinates to a metal in a facial arrangement, it forms three five-membered chelate rings, each analogous to a metal-ethylenediamine (en) ring. These rings are not planar and adopt puckered conformations to minimize steric strain. cdnsciencepub.com The most common conformation for a five-membered chelate ring is the chiral gauche form, which can exist as one of two enantiomeric conformers, designated δ and λ. gla.ac.uk In this conformation, the two carbon atoms are displaced on opposite sides of the plane defined by the metal and the two nitrogen atoms. cdnsciencepub.com In some cases, particularly with longer pendant arms on the TACN framework that form six-membered chelate rings, pseudo-boat or chair conformations may be observed. psu.edu The flexibility of these chelate rings is often fluxional in solution but can be locked into a specific conformation in the solid state. nih.gov

Table 2: Common Chelate Ring Conformations

Ring SizeConformation NameDescriptionCitation(s)
5-memberedgauche (δ or λ)Non-planar, chiral conformation with C atoms on opposite sides of the N-M-N plane. gla.ac.ukpsu.edu
5-memberedenvelopeNon-planar conformation where four atoms are coplanar and the fifth is out of the plane. cdnsciencepub.com
6-memberedchairPuckered, non-planar conformation resembling a cyclohexane (B81311) chair. psu.edu
6-memberedboatPuckered, non-planar conformation resembling a cyclohexane boat. psu.edu

Fusion of Chelate Rings and its Role in Complex Structure

A critical stereochemical feature of TACN-based complexes is the fusion of the three chelate rings at the metal-nitrogen coordination bonds. cdnsciencepub.com In a facially coordinated octahedral complex, the three ethylenediamine-like rings are not independent; the conformation of one ring influences the conformations of the adjacent rings. cdnsciencepub.com

This rigid stereochemical preference, driven by the fusion of the chelate rings, is a defining characteristic of TACN coordination chemistry. It creates a robust, pre-organized facial cap that strongly influences the orientation of any additional ligands or pendant arms attached to the complex. cdnsciencepub.com For example, in an octahedral complex of a tris(N-functionalized) TACN, the pendant arms must coordinate to the three remaining cis positions on the metal, and their arrangement is dictated by the inherent A or Δ chirality of the M(TACN) core. cdnsciencepub.com This principle is fundamental to understanding the structure and reactivity of the vast family of complexes derived from this macrocycle. cdnsciencepub.comresearchgate.net

Chirality Transfer and Enantioselective Complexation

The introduction of a chiral center onto the 1,4,7-triazonane framework, for instance by using a chiral N-substituent, allows for the transfer of stereochemical information from the ligand to the metal complex. This process can lead to high degrees of enantioselectivity in the formation of specific metal-centered isomers. The inherent C₃ symmetry of the facial-capping triazonane ligand results in the metal complex adopting a specific helicity, denoted as either delta (Δ) or lambda (Λ).

In studies involving lanthanide complexes with nonadentate N₆O₃ ligands derived from triazacyclononane, it has been demonstrated that the configuration of a remote chiral moiety on an amide substituent dictates the helicity of the final complex. worktribe.com For a ligand with an (S)-chiral center, the major isomer formed in solution is the S-Δ, with the chelate rings adopting a λ conformation (S-Δ-λ). worktribe.com The ratio of this major isomer to minor isomers can be substantial, varying from 9:1 to 4:1 across the lanthanide series from Cerium to Ytterbium, as determined by solution NMR studies. worktribe.com

This stereocontrol is crucial for the development of chiral probes, for example, in circularly polarised emission studies. worktribe.com Similarly, chiral nickel(II) complexes of 1,4,7-triazacyclonane derivatives bearing a single chiral N-substituent have been synthesized and used in enantioconvergent cross-coupling reactions, achieving significant enantioenrichment. illinois.edu The steric bulk of the N-alkyl substituents on the chiral ligand framework also plays a critical role, influencing the coordination geometry of the resulting nickel complexes. illinois.edu

Thermodynamic Stability and Kinetic Inertness of Metal Complexes

Metal complexes of 1,4,7-triazonane and its N-substituted derivatives are renowned for their high thermodynamic stability and kinetic inertness. The macrocyclic effect of the nine-membered ring provides a pre-organized structure for metal binding, which is a fundamental reason for the stability of these complexes.

The introduction of a methyl group at a nitrogen position, as in this compound, or more extensively in 1,4,7-trimethyl-1,4,7-triazonane, further enhances these properties. The methyl groups exert an inductive effect, increasing the electron density on the nitrogen donor atoms. This enhanced donor capability strengthens the metal-nitrogen bonds, resulting in more stable metal complexes with greater kinetic inertness compared to the unsubstituted parent compound, 1,4,7-triazacyclononane (TACN). This makes such ligands particularly effective at stabilizing metal ions in various oxidation states. rsc.org The kinetic inertness of these complexes is a critical feature for applications such as medical imaging, where dissociation of the metal ion in vivo must be avoided. researchgate.netcore.ac.ukacs.org

The thermodynamic stability of a metal complex is quantified by its stability constant (log K). These constants are typically determined using techniques like potentiometry or spectrophotometry. researchgate.netnih.govtandfonline.com The structure of the ligand, particularly the nature of the pendant arms attached to the nitrogen atoms, has a profound impact on the stability of the resulting metal complexes.

For instance, derivatives of 1,4,7-triazacyclononane with coordinating pendant arms, such as carboxylate or phosphinate groups, form exceptionally stable complexes with a variety of metal ions, including Cu(II), Ga(III), and Fe(III). The ligand 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives are well-studied examples that exhibit very high stability constants with trivalent cations like Ga(III). acs.orgnih.gov Phosphinate-containing derivatives, known as TRAP ligands, also form highly stable complexes with Ga(III). acs.orgnih.gov The stability is dependent on the basicity of the donor atoms, with the Ga(NOTA) complex (log KGaL = 29.6) being more stable than the phosphinate-based TRAP-OH (log KGaL = 23.3) and TRAP-H (log KGaL = 21.9) complexes. acs.orgnih.gov

The table below presents stability constants for various metal complexes with derivatives of 1,4,7-triazacyclononane, illustrating the influence of both the metal ion and the ligand structure.

Metal IonLigandlog KMLConditionsReference
Ga(III)NOTA29.6Not Specified nih.gov
Ga(III)TRAP-OH23.3Not Specified nih.gov
Ga(III)TRAP-H21.9Not Specified nih.gov
Ga(III)TRAP (H₆)26.225°C, 0.15 M NaNO₃ nih.gov
Fe(III)TRAP (H₆)26.725°C, 0.15 M NaNO₃ nih.gov
Cu(II)TACN16.11Not Specified mdpi.com
Table 1: Thermodynamic Stability Constants (log KML) for Metal Complexes with 1,4,7-Triazacyclononane Derivatives.

The rate at which a metal complex forms is a critical parameter, especially for applications in radiopharmaceuticals where rapid complexation at room temperature and mild pH is required. elsevierpure.comnih.gov The kinetics of complexation are influenced by several factors, most notably pH and the structure of the ligand.

Studies on Ga(III) complexation with various 1,4,7-triazacyclononane derivatives have shown that the reaction rates are highly pH-dependent. rsc.org For example, with certain TRAP ligands, complexation can be slow, taking hours at a pH of 2.0. This is often attributed to the protonation of amine groups on the ligand's pendant arms, which leads to electrostatic repulsion with the positively charged Ga(III) ion, thereby hindering complex formation. rsc.org In contrast, other derivatives, such as those with dicarboxylate pendant arms (NODA-Im, NODA-MeIm), exhibit fast complexation kinetics with Cu(II), comparable to the widely used ligand NOTA. researchgate.netelsevierpure.comnih.gov DFT studies have suggested that lower Gibbs energies of the resulting complexes correlate with better complexation kinetics. researchgate.netelsevierpure.comnih.gov

The table below summarizes kinetic data for the formation of various metal complexes with TACN-based ligands.

Metal IonLigandKinetic Parameter (t99%)ConditionsReference
Ga(III)TRAP-L¹ (ethoxy groups)21 minpH 2.0 rsc.org
Ga(III)TRAP-L² (trifluoroethyl groups)10 minpH 2.0 rsc.org
Ga(III)TRAP-L³ (dibenzyl-amino groups)4.4 hpH 2.0 rsc.org
Ga(III)TRAP-L⁴ (aminomethyl groups)3.6 hpH 2.0 rsc.org
Zn(II)1,4,7-trimethyl-1,4,7-triazacyclononanek'Zn = 0.27 M⁻¹s⁻¹ (bis-deprotonated)40°C frontiersin.org
Table 2: Complexation Kinetics for Metal Complexes with 1,4,7-Triazacyclononane Derivatives.

The kinetics of water exchange on hydrated metal complexes are of fundamental importance, particularly for the design of high-relaxivity MRI contrast agents. The rate at which a water molecule coordinated to the metal center exchanges with the bulk solvent water (kex) is a key determinant of the agent's efficiency.

For complexes of 1,4,7-triazacyclonane derivatives, the water exchange mechanism and rate are influenced by the coordination number and the steric and electronic properties of the ligand. A study on a dinuclear Mn(II) complex with a dimeric triazacyclononane-based ligand (H₄ENOTA) provided the first experimental evidence for the water exchange mechanism on a Mn(II) chelate. researchgate.net A variable-pressure ¹⁷O NMR study revealed a large negative activation volume (ΔV‡ = -10.7 cm³ mol⁻¹), which is indicative of an almost limiting associative (A) mechanism for water exchange. researchgate.net The water exchange rate for this complex (k298ex = 5.5 x 10⁷ s⁻¹) is slightly faster than that for the Mn(II) aqua ion. researchgate.net

The design of the ligand can be used to tune this rate. For lanthanide complexes, factors such as the charge of the complex and steric crowding around the water binding site can modulate the water exchange rate over several orders of magnitude. mdpi.com Generally, less positively charged complexes and those with greater steric hindrance near the coordinated water molecule tend to exhibit faster water exchange rates. mdpi.com

Advanced Spectroscopic and Structural Characterization of Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 1-Methyl-1,4,7-triazonane and its complexes in solution. By probing different atomic nuclei, it provides critical data on molecular structure and dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the integrity of the this compound ligand framework and verifying its coordination to a metal center. In the free ligand, the ¹H NMR spectrum displays characteristic signals for the methyl and methylene (B1212753) protons of the macrocyclic ring. Similarly, the ¹³C NMR spectrum shows distinct resonances for the methyl and ethylene (B1197577) carbons, confirming the number of unique carbon environments.

Upon complexation, significant changes in the chemical shifts of these protons and carbons are observed. These shifts are indicative of the ligand's coordination to the metal ion. For diamagnetic complexes, the changes in chemical shifts provide information about the geometry of the complex.

In the case of paramagnetic complexes, the interaction with the unpaired electrons of the metal ion leads to large paramagnetic shifts and significant broadening of the NMR signals. For example, in a related cobalt(II) complex with 1,4,7-trimethyl-1,4,7-triazacyclononane, ¹H NMR peaks were observed to be significantly shifted, with chemical shifts reported at 177.0, 48.3, and 1.93 ppm, confirming the paramagnetic nature of the complex. The analysis of these paramagnetically shifted resonances can provide detailed information about the electronic structure and magnetic properties of the complex.

Table 1: Representative ¹H and ¹³C NMR Data for 1,4,7-Triazacyclononane-Based Rhenium Complexes nih.govacs.org

Compound Nucleus Chemical Shift (δ, ppm)
[Re(CO)₃(TACN-benzylamide acid)]⁺ ¹H 7.36–7.39 (m, 2H), 7.29–7.33 (m, 3H), 7.26 (t, 1H), 4.40 (d, 2H), 4.34 (s, 4H), 4.24 (s, 2H), 3.63–3.70 (m, 8H), 3.49–3.53 (m, 4H)
¹³C 194.3, 169.4, 167.4, 138.4, 128.5, 127.5, 127.3, 66.1, 64.9, 57.6, 57.3, 42.6
[Re(CO)₃(TACN-benzylamide acid methyl ester)]⁺ ¹H 7.37–7.39 (m, 2H), 7.29–7.33 (m, 3H), 7.25 (t, 2H), 4.40 (d, 2H), 4.35 (s, 2H), 4.32 (s, 2H), 4.24 (s, 2H), 3.77 (s, 3H), 3.62–3.73 (m, 8H), 3.48–3.55 (m, 4H)

Data is for related 1,4,7-triazacyclononane (B1209588) (TACN) derivatives to illustrate typical spectral regions.

For paramagnetic complexes of this compound that can coordinate water molecules, Oxygen-17 (¹⁷O) NMR is a powerful technique for probing the electronic structure and dynamics of the inner coordination sphere. The interaction between the unpaired electrons of the metal ion and the ¹⁷O nucleus of a coordinated water molecule gives rise to a hyperfine coupling constant (A/ħ). This constant is a sensitive probe of the metal-oxygen bond and the distribution of spin density. researchgate.net

The study of hyperfine coupling constants in manganese(II) complexes with related triazacyclononane-based ligands has been used to understand the properties relevant to MRI contrast agents. acs.org The analysis of ¹⁷O NMR chemical shifts and relaxation rates, often in conjunction with Nuclear Magnetic Relaxation Dispersion (NMRD) profiles, allows for the determination of key parameters like the water exchange rate (kex) and the ¹⁷O and ¹H hyperfine coupling constants. acs.orgresearchgate.net For instance, in the [Mn(H₂O)₆]²⁺ aqua ion, the ¹⁷O hyperfine coupling constant (AO/ħ) was determined to be -34.6 rad s⁻¹. researchgate.net Such studies, combining experimental data with DFT calculations, are crucial for understanding the scalar contributions to NMR relaxation rates. acs.orgresearchgate.net

Electronic and Vibrational Spectroscopy

Electronic and vibrational spectroscopy techniques are employed to investigate the electronic transitions within the complex and to identify key functional groups and their coordination modes.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in metal complexes of this compound. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The resulting spectrum provides information about the d-orbital splitting in transition metal complexes (d-d transitions) and ligand-to-metal or metal-to-ligand charge-transfer (LMCT or MLCT) bands. researchgate.netscirp.org

In complexes with transition metals, weak d-d transition bands are often observed, which can help to elucidate the geometry around the metal center, such as an octahedral environment. researchgate.net Computational studies, including time-dependent density functional theory (TD-DFT), are often used to aid in the interpretation of experimental UV-Vis spectra and to correctly assign the observed electronic transitions. rsc.org

Table 2: Representative UV-Vis Absorption Maxima for Iron(III) Complexes with Phenanthroline-Based Ligands scirp.org

Complex λ_max (nm) ε (M⁻¹cm⁻¹)
[phenH][FeCl₄] 230 28,847
270 23,812
320 6,623
366 6,608
[methylphenH][FeCl₄] 225 31,119
280 27,475
317 10,306

This table provides examples of electronic transitions in related metal complexes to illustrate the nature of UV-Vis data.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in the complex and for determining how the this compound ligand coordinates to the metal ion. The vibrational frequencies of specific bonds within the ligand, such as C-H, N-H (if present in a related ligand), and C-N, can shift upon coordination. ekb.eg

The appearance of new absorption bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds, providing direct evidence of coordination. ekb.eg Furthermore, if other ligands, such as carbonyl (CO) groups, are present in the complex, their characteristic stretching frequencies in the IR spectrum can provide insight into the electronic properties of the metal center. For example, in rhenium-tricarbonyl complexes with triazacyclononane-based chelators, strong CO stretching bands are observed around 2030 cm⁻¹ and 1900 cm⁻¹, confirming the integrity of the metal-carbonyl core. nih.govacs.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that is specifically sensitive to species with unpaired electrons. It is therefore indispensable for studying paramagnetic metal complexes of this compound. illinois.edu The EPR spectrum provides detailed information about the electronic structure of the metal center, its oxidation state, and its coordination environment. ethz.ch

The key parameters obtained from an EPR spectrum are the g-values and hyperfine coupling constants. The g-values are sensitive to the local magnetic field experienced by the unpaired electron and can indicate the degree of orbital contribution to the magnetic moment. Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (e.g., the metal nucleus or donor atoms of the ligand). This coupling provides information about the delocalization of the unpaired electron onto the ligand and can help identify the coordinating atoms. illinois.edu For example, the EPR spectrum of a nickel(III)-methyl complex supported by a bulky triazacyclononane derivative was simulated with g-values of 2.378, 2.269, and 2.010, along with superhyperfine coupling to nitrogen atoms, providing insight into the electronic structure of the Ni(III) center. illinois.edu

X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in characterizing a variety of metal complexes involving the 1,4,7-trimethyl-1,4,7-triazacyclononane ligand. The solid-state structures of numerous molybdenum and tungsten complexes have been established using this method. researchgate.net For instance, the structure of triacetonitrile(1,4,7-trimethyl-1,4,7-triazacyclononane)cobalt(II) bis(tetraphenylborate), or [(tacn)Co(NCMe)3][BPh4]2, has been fully characterized by single-crystal X-ray diffraction. nih.gov

This technique has also been used to analyze complexes with other metals, such as silver(I). The cation [Ag(Me3TACN)2]+ was the first crystallographically characterized example of a complex containing two 1,4,7-trimethyl-1,4,7-triazacyclononane ligands coordinated to a single metal center. The structures of related silver complexes like [AgL'(SCN)] (where L' is 1,4,7-trimethyl-1,4,7-triazacyclononane) have also been determined. The protected intermediate, 1,4,7-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane, a key precursor in the synthesis of TACN derivatives, has also had its structure confirmed by X-ray crystallography. researchgate.net

X-ray analysis provides precise data on the coordination geometry around the metal center. In the [(tacn)Co(NCMe)3][BPh4]2 complex, the divalent cobalt ion exhibits a six-coordinate, distorted octahedral geometry. nih.gov The 1,4,7-trimethyl-1,4,7-triazacyclononane ligand coordinates facially, with Ntacn—Co1—Ntacn bond angles of 83.16 (9)°, 82.86 (9)°, and 83.18 (9)°. nih.gov Three acetonitrile (B52724) solvent ligands also coordinate to the cobalt center in a cis manner. nih.gov

In contrast, the silver(I) ion in the [AgL'(SCN)] complex is found in a tetrahedral environment. Bond length determination is another critical outcome of these studies. For example, in a specific molybdenum tricarbonyl complex, the Mo-N bond length was reported as 2.249 Å and the Mo-C bond as 1.189 Å. researchgate.net

ComplexMetal CenterCoordination GeometryKey Bond Angles (°)Key Bond Lengths (Å)Source
[(tacn)Co(NCMe)3][BPh4]2Co(II)Distorted OctahedralNtacn-Co-Ntacn: 82.86, 83.16, 83.18- nih.gov
[AgL'(SCN)]Ag(I)Tetrahedral--
[Mo(CO)3(tolyl-ACP)]Mo(0)--Mo-N: 2.249, Mo-C: 1.189 researchgate.net

Crystallographic analysis also reveals how molecular units are arranged in the solid state, including details about the unit cell and space group. mdpi.com The [(tacn)Co(NCMe)3][BPh4]2 complex, for example, crystallizes in the P21/c space group. nih.gov The silver complex [AgL']PF6 crystallizes in the tetragonal space group P4,/m, while crystals of [AgL'(SCN)] are orthorhombic, belonging to the Pcmn space group. The crystal structure of [AgL'(SCN)] shows that the molecules are arranged in a pairwise packed fashion. The strategic functionalization of the 1,4,7-triazacyclononane backbone can be used to systematically alter the functionality of pendant groups, thereby creating different crystal packing arrangements in the solid state. figshare.com

Mass Spectrometry Techniques for Molecular Mass Verification

Mass spectrometry is an essential analytical tool for determining the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of compounds and their fragments. msu.edu High-Resolution Mass Spectrometry (HRMS) is particularly valuable for verifying the elemental composition of newly synthesized complexes with high accuracy. nih.govacs.org

This technique has been extensively used to characterize various metal complexes derived from functionalized 1,4,7-triazacyclononane. For a series of Rhenium (Re) complexes, HRMS was used to confirm their identity by matching the experimentally found m/z value with the calculated value based on the theoretical isotope distribution. nih.govacs.org For example, the calculated m/z for the complex C22H28N4O8185Re+ was 661.1431, while the found value was 661.1428, confirming the structure. nih.gov Similar verification was performed for other novel complexes, demonstrating the reliability of mass spectrometry in molecular characterization. nih.govacs.org Electrospray ionization mass spectrometry (ESI-MS) is another common technique used for molecular ion verification of these types of complexes. researchgate.net

Complex FormulaCalculated Mass (m/z)Found Mass (m/z)Source
[C18H24N4O4185Re]+545.1322545.1309 nih.gov
[C22H28N4O8185Re]+661.1431661.1428 nih.gov
[C23H30N4O8185Re]+675.1588675.1578 nih.govacs.org
[C24H32N4O8185Re]+689.1744689.1690 acs.org

Thermal Analysis of Complexes (e.g., Charge-Transfer Complexes)

Thermal analysis techniques, such as thermogravimetric analysis (TGA), are used to study the physical and chemical properties of materials as a function of temperature, providing insights into their thermal stability. uobaghdad.edu.iq

The interaction of 1,4,7-trimethyl-1,4,7-triazacyclononane (TMTACN) with various electron acceptors has been studied to characterize the resulting charge-transfer complexes. qu.edu.qaelsevier.com Spectrophotometric studies in chloroform (B151607) have investigated the interaction of TMTACN with the σ-acceptor iodine and π-acceptors like tetracyanoethylene (B109619) (TCNE), 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), and tetrachloro-p-benzoquinone (chloranil). qu.edu.qaelsevier.com These studies determined the stoichiometry of the resulting charge-transfer complexes. The reaction with iodine produced a complex with a 1:2 donor-to-acceptor molar ratio, formulated as [(TMTACN)I]+·I3−. qu.edu.qa Interactions with TCNQ and chloranil (B122849) resulted in complexes with a 1:3 ratio, while the complex with TCNE showed a 1:5 ratio. qu.edu.qa

Electron AcceptorDonor:Acceptor Molar RatioResulting Complex FormulationSource
Iodine1:2[(TMTACN)I]+·I3− qu.edu.qa
Tetracyanoethylene (TCNE)1:5[(TMTACN)(TCNE)5] qu.edu.qa
7,7,8,8-Tetracyanoquinodimethane (TCNQ)1:3[(TMTACN)(TCNQ)3] qu.edu.qa
Tetrachloro-p-benzoquinone (chloranil)1:3[(TMTACN)(chloranil)3] qu.edu.qa

Computational and Theoretical Chemistry Studies

Molecular Mechanics (MM) Calculations for Conformational Analysis and Stereochemistry

Molecular Mechanics (MM) serves as a foundational computational tool for exploring the complex conformational landscapes of cyclic ligands like 1,4,7-triazacyclononane (B1209588) and its derivatives. Due to their flexibility, these nine-membered rings can adopt numerous conformations, and MM calculations provide a computationally efficient means to identify low-energy structures and understand their stereochemistry.

Often, MM calculations are employed as a preliminary step to exhaustively search the available conformational space. The low-energy conformers identified are then subjected to higher-level calculations, such as Density Functional Theory (DFT), for more accurate energy ordering and structural refinement. google.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool for the detailed investigation of 1,4,7-triazonane-based systems, offering high accuracy in predicting a wide range of molecular properties.

DFT calculations are widely used to predict the geometric and electronic structures of 1,4,7-triazonane derivatives and their metal complexes with remarkable accuracy. These calculations can determine key structural parameters such as bond lengths, bond angles, and torsional angles, which can be compared with experimental data from X-ray crystallography. For instance, in a cobalt(II) complex with 1,4,7-trimethyl-1,4,7-triazacyclononane, the facial coordination of the ligand leads to a pseudo-octahedral geometry, with experimental N-Co-N bond angles of approximately 83°. researchgate.net DFT methods are capable of modeling such coordination geometries accurately.

Furthermore, DFT has been applied to predict the structure of more complex systems, such as the orientation of a molybdenum(0) tricarbonyl complex supported by a functionalized pyridinophane ligand on a gold surface. nih.gov In studies of gallium complexes with phosphinate derivatives of 1,4,7-triazacyclononane, DFT calculations confirmed that the Ga³⁺ ion is bound in an "in-cage" fashion, resulting in an octahedral N₃O₃ coordination environment. acs.org This predictive power is essential for understanding how the ligand framework influences the coordination sphere of the metal ion.

A significant application of DFT is the calculation of thermodynamic parameters, which are vital for understanding the stability and reactivity of metal complexes. DFT can be used to compute the Gibbs free energies of complexation, providing insight into the spontaneity and equilibrium of ligand-metal binding.

In a study of Ga³⁺ complexation with a phosphinic acid derivative of 1,4,7-triazacyclononane (TRAP-OH), DFT calculations were performed to determine the relative Gibbs energies of four possible diastereoisomers of the complex. acs.org The calculations showed that the energies were very close, supporting the experimental observation of multiple isomers in solution. acs.org

Table 1: Calculated Relative Gibbs Energies of [Ga(TRAP-OH)] Diastereoisomers Data sourced from DFT calculations. acs.org

DiastereoisomerRelative Gibbs Energy (kJ/mol)
Λδδδ-RRR0.00
Λδδδ-RRS-3.68
Λδδδ-RSS-7.25
Λδδδ-SSS-6.25

These calculations are crucial for predicting the relative populations of different species in solution and for understanding the factors that control isomeric preference.

DFT is a powerful method for elucidating the intricate details of reaction mechanisms involving metal complexes of 1,4,7-triazonane derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, thereby constructing a complete picture of the catalytic pathway.

Quantum Chemical Topology Analysis (e.g., Atoms in Molecules (AIM))

The Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated theoretical framework used to analyze the nature of chemical bonding based on the topology of the electron density (ρ(r)). This method has been applied to derivatives of 1,4,7-triazacyclononane to characterize the intramolecular interactions, particularly the metal-ligand bonds. rsc.orgacs.org

QTAIM analysis involves identifying bond critical points (BCPs) in the electron density that connect two interacting atoms. nih.gov The properties of the electron density at these BCPs, such as the value of the density itself (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the bond.

Shared-shell (covalent) interactions are typically characterized by ∇²ρ(r) < 0.

Closed-shell (ionic, hydrogen bonds, van der Waals) interactions are characterized by ∇²ρ(r) > 0.

In studies of Fe(III) complexes with various triaza-macrocycle triacetate ligands, including a 1,4,7-triazacyclononane derivative, QTAIM was employed to evaluate intramolecular interactions and confirm the best size-match between the metal ion and the macrocyclic cavity. rsc.orgacs.org This type of analysis is crucial for understanding the subtle balance of forces that determines the stability and structure of these complexes.

Computational Studies on Conformational Preferences and Energy Barriers

Computational methods are essential for determining the preferred three-dimensional structures of flexible molecules like 1-Methyl-1,4,7-triazonane and for calculating the energy barriers that separate different conformers. A combined approach, often starting with a broad search using Molecular Mechanics (MM) followed by refinement with Density Functional Theory (DFT), is highly effective. google.com

Studies on the related 1,4,7-trithiacyclononane (B1209871) molecule revealed several low-energy conformers with different symmetries (C₁, C₂, and C₃). google.com DFT calculations were able to establish the energetic ordering of these conformers, finding the C₃ conformation to be significantly higher in energy than the C₁ and C₂ structures. google.com This information is critical for understanding which structures are likely to be present at a given temperature and how readily the molecule can interconvert between them. The energy difference between these conformers represents the relative stability, while the energy required to move from one to another is the rotational or conformational energy barrier.

Table 2: Representative Relative Energies of Thiacrown Ether Conformers Data based on DFT calculations for 1,4,7-trithiacyclononane, illustrating the type of data obtained for cyclic ligands. google.com

Conformer SymmetryRelative Energy (kcal/mol) (BP86 Functional)
C₁0.03
C₂0.00 (Global Minimum)
C₃> 4.0

Such studies provide fundamental insights into the structural dynamics of the ligand, which in turn affects its coordination chemistry and the properties of its metal complexes.

Catalytic Applications of 1 Methyl 1,4,7 Triazonane Metal Complexes

Biomimetic Catalysis

The structural rigidity and stable coordination of 1-Methyl-1,4,7-triazonane and related TACN derivatives make them excellent platforms for modeling the active sites of metalloenzymes. These synthetic analogues provide valuable insights into the mechanisms of complex biological reactions and serve as functional mimics for enzymatic processes.

Enzyme Mimics and Metalloprotein Models

Complexes of this compound serve as effective structural and functional models for a variety of metalloproteins. By replicating the coordination environment of metal ions in enzyme active sites, these synthetic complexes help elucidate the roles of the metal center and its ligand sphere in biological catalysis. frontiersin.org For instance, zinc(II) is a crucial cofactor in numerous hydrolytic enzymes, and Zn(II) complexes of 1,4,7-trimethyl-1,4,7-triazacyclononane have been extensively studied as mimics of phosphoesterase enzymes. frontiersin.orgnih.gov These models allow for detailed mechanistic investigations of phosphate (B84403) ester cleavage, which is a fundamental biological process. frontiersin.org

The ability of the 1,4,7-trimethyl-1,4,7-triazacyclononane ligand to stabilize various oxidation states of coordinated metals also allows it to be used in modeling redox-active enzymes. researchgate.net Molybdenum complexes with this ligand, for example, have been studied as models for molybdenum enzymes that are vital for life. dntb.gov.ua Furthermore, the broader family of TACN-based complexes has been employed to mimic the function of nucleases and topoisomerases, which are responsible for the cleavage and repair of DNA and RNA. bioorganica.org.ua

Hydrolytic Activity towards Phosphate Diesters (e.g., RNA Model Cleavage)

One of the most significant applications of this compound metal complexes in biomimetic catalysis is their ability to promote the hydrolysis of phosphate diesters, the backbone of DNA and RNA. frontiersin.org These phosphodiester bonds are remarkably stable, yet enzymes such as nucleases and phosphatases can cleave them with incredible speed. frontiersin.org Synthetic complexes that can mimic this activity, often termed "artificial nucleases," are of great interest.

Zinc(II) complexes of 1,4,7-trimethyl-1,4,7-triazacyclononane have proven to be particularly effective in this regard. frontiersin.orgnih.gov A detailed study on the cleavage of the RNA model substrate 2-hydroxypropyl-p-nitrophenylphosphate (HPNP) by a Zn(II)-1,4,7-trimethyl-1,4,7-triazacyclononane complex revealed unusual reactivity. frontiersin.orgnih.govresearchgate.net Unlike typical systems that show a bell-shaped pH-rate profile, this complex is active in two different protonation states, with the tri-aqua species being more reactive than the mono-hydroxy-diaqua form. frontiersin.orgresearchgate.net This is attributed to the ligand's ability to support a coordination number of six on the zinc ion, allowing for simultaneous coordination of the substrate and water molecules. frontiersin.orgnih.gov

The reactivity of this zinc complex highlights how subtle changes to the ligand structure, such as the addition of methyl groups to the parent TACN macrocycle, can have a significant impact on the catalytic activity of the corresponding metal complex in promoting phosphoryl transfer reactions. frontiersin.orgnih.gov

Kinetic Parameters for HPNP Cleavage Catalyzed by Zn(II)-TACN Derivative Complexes
Catalyst ComplexSubstrateKey FindingReference
Zn(II)-1,4,7-triazacyclononaneHPNPFollows a typical bell-shaped pH-rate profile. frontiersin.orgnih.gov
Zn(II)-1,4,7-trimethyl-1,4,7-triazacyclononaneHPNPShows activity in two different protonation states; does not follow a bell-shaped profile. frontiersin.orgnih.govresearchgate.net

Redox Catalysis and Electron Transfer Processes

Metal complexes of this compound are also potent catalysts for redox reactions, mimicking the function of oxidoreductase enzymes. The ligand can stabilize higher oxidation states of transition metals, which are often the key reactive species in oxidation catalysis.

Manganese complexes incorporating the 1,4,7-trimethyl-1,4,7-triazacyclononane ligand have been shown to be versatile catalysts for the oxidation of various organic compounds using hydrogen peroxide as an environmentally benign oxidant. researchgate.net These systems can oxidize phenols, cinnamic acids, and methyl aryl sulfides. researchgate.net Mechanistic studies, including kinetic analysis and isotope labeling experiments, suggest that the active oxidant in these reactions is a highly electrophilic, mononuclear oxo-manganese(V) species. researchgate.net

Interestingly, the oxidation of sulfides to sulfoxides and then to sulfones with this catalyst system reveals a switch in the mechanism. The first step (sulfide to sulfoxide) involves an electrophilic oxidant, while the second step (sulfoxide to sulfone) appears to proceed via a nucleophilic active species. researchgate.net In addition to manganese, complexes of other redox-active metals like copper(II) and iron(III) with TACN derivatives are known to participate in the oxidative degradation of biomolecules like DNA. bioorganica.org.ua

Organic Catalysis

Beyond biomimetic applications, this compound complexes have found utility in broader organic catalysis, including the development of organized catalytic assemblies and stereoselective transformations.

Supramolecular Catalysis

The principles of supramolecular chemistry have been applied to design advanced catalytic systems using TACN-based ligands. By creating organized structures, it is possible to enhance catalytic activity and selectivity. A notable example involves a supramolecular approach to developing catalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. mdpi.com

In this work, a new ligand was synthesized based on the 1,4,7-triazacyclononane (B1209588) core, featuring pyrimidine (B1678525) groups designed to anchor the complex to a support. This ligand was used to prepare a palladium(II) complex, which was then non-covalently supported on multi-walled carbon nanotubes (MWCNTs). mdpi.com This method fosters a homogeneous decoration of the nanotube surface, creating single-ion active sites. This approach demonstrates how TACN derivatives can be incorporated into larger, organized systems to generate novel materials for demanding catalytic applications. mdpi.com

Asymmetric Catalysis utilizing Chiral Ligand Derivatives

A significant frontier in catalysis is the development of methods for asymmetric synthesis, which produces a single enantiomer of a chiral molecule. This is achieved using chiral catalysts. Various synthetic routes have been developed to produce chiral derivatives of 1,4,7-triazacyclononane, where one or more substituents on the nitrogen atoms or the macrocyclic ring create a chiral environment. illinois.eduresearchgate.netrsc.orgnih.gov

These chiral ligands have been successfully employed in asymmetric catalysis. For instance, novel chiral TACN derivatives bearing one chiral N-substituent and two N-methyl groups have been synthesized and complexed with nickel(II). illinois.edu These chiral nickel complexes were then applied as catalysts in the alkyl-alkyl Kumada cross-coupling reaction, a powerful method for forming carbon-carbon bonds. illinois.edu The study found that these complexes could facilitate enantioconvergent cross-coupling reactions, achieving significant enantioenrichment in the product. illinois.edu The steric properties of the N-alkyl substituents on the chiral ligand were found to be critical, with the least sterically hindered nickel complex providing the best yields and the highest enantioselectivity. illinois.edu

Applications in Asymmetric Catalysis
Catalyst SystemReaction TypeKey OutcomeReference
Nickel(II) complexes of chiral N-substituted, N',N''-dimethyl-1,4,7-triazacyclononaneAlkyl-alkyl Kumada cross-couplingAchieved significant enantioenrichment in enantioconvergent reactions. illinois.edu

Facilitation of Chemical Reactions under Milder Conditions

Similarly, there is a dearth of specific information regarding the role of this compound metal complexes in promoting chemical reactions under milder conditions. The broader family of metal-TACN complexes has been explored for various catalytic oxidations and other transformations. For example, manganese complexes of 1,4,7-trimethyl-1,4,7-triazacyclononane have been utilized as versatile catalysts for the oxidation of organic compounds with hydrogen peroxide. researchgate.net Additionally, the development of new catalytic systems is often driven by the goal of achieving high selectivity and yields under less aggressive reaction conditions, such as lower temperatures and pressures. mdpi.com

The ability of a catalyst to operate under mild conditions is a critical aspect of green chemistry, and the tailored design of ligands plays a crucial role in achieving this. However, without specific studies on this compound, its capacity to lower the energy barriers of reactions and enable milder process parameters remains speculative.

Advanced Research Avenues and Future Directions

Rational Design of Next-Generation Ligands with Tailored Specificity and Reactivity

The future of 1-Methyl-1,4,7-triazonane chemistry lies in the rational design of second-generation ligands where the two remaining secondary amines are functionalized with specific pendant arms. This approach allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, tailoring them for specific tasks.

Strategies for creating asymmetrically substituted TACN derivatives, such as NO(R¹,R²,R³), are a key area of development. nih.gov Solid-phase synthesis represents a powerful technique, enabling the stepwise and controlled addition of different functional groups to the TACN scaffold. nih.govacs.org For example, by anchoring the TACN ring to a resin, different substituents can be added sequentially to the available nitrogen atoms before cleaving the final, precisely designed ligand from the support. acs.org

The choice of pendant arm is dictated by the intended application. For instance, in the development of radiopharmaceuticals, pendant arms containing carboxylate or phosphinate groups are introduced to enhance complexation kinetics and thermodynamic stability with radiometals like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). acs.org The synthesis of ligands with one amide and two acetate (B1210297) groups has been explored to model the stability of radiolabeled bioconjugates. rsc.org By systematically varying these pendant groups, researchers can create a library of chelators to identify candidates with optimal properties for targeted imaging and therapy. researchgate.net

Below is a table summarizing examples of functional groups used to modify the TACN backbone and their intended effects.

Table 1: Functional Pendant Arms for TACN-Based Ligands
Pendant Group Chemical Formula Intended Purpose/Effect
Acetate -CH₂COOH Enhances water solubility and provides an additional coordination site for metal binding, crucial for radiopharmaceuticals. acs.orgrsc.org
Picolinate (B1231196) -CH₂(C₅H₄N) Introduces a rigid aromatic donor group, influencing the electronic properties and coordination geometry of the metal center. researchgate.net
Benzylamide -CH₂CONHCH₂Ph Serves as a surrogate for a targeting vector in radiopharmaceutical design and can be modified for bioconjugation. nih.gov
Phosphinate -CH₂P(O)(OH)CH₃ Used to create chelators for specific metal ions and can serve as NMR-active probes.
Alkynyl -(CH₂)ₙC≡CH Provides a reactive handle for post-complexation modification via "click" chemistry to attach other molecules. sigmaaldrich.com

Exploration of Novel Metal-Ligand Architectures and Coordination Environments

The substitution pattern on the TACN ring profoundly influences the resulting metal-ligand architecture. While the parent TACN can form 2:1 "sandwich" complexes with many metal ions, the introduction of even a single N-alkyl substituent, as in this compound, increases steric bulk. This generally favors the formation of 1:1 metal-to-ligand complexes, leaving other coordination sites on the metal open for substrates or other ligands. wikipedia.org This predictable coordination makes the [(1-Methyl-TACN)M] unit a reliable building block.

Future research is focused on using asymmetrically functionalized ligands to create novel coordination environments. For example, ligands bearing one chiral N-substituent and two methyl groups have been synthesized to explore asymmetric catalysis. acs.org The steric bulk of the N-alkyl groups can significantly alter the coordination geometry of the metal center, for instance, shifting a nickel(II) complex from a dinuclear structure to a mononuclear one. acs.org

Another promising direction is the construction of multinuclear complexes by linking two or more this compound units. By connecting two TACN rings with a linker, such as a xylenyl group, ligands capable of binding two metal centers in close proximity can be created. nih.gov These binuclear complexes are of interest for mimicking the active sites of metalloenzymes and for developing advanced catalysts where cooperation between two metal centers is required. The geometry of these complexes can be controlled by the nature of the linker, leading to unique structures where the ligand might bind symmetrically or asymmetrically to the two metal ions. nih.gov

Table 2: Examples of Metal-Ligand Architectures with TACN Derivatives

Ligand Type Metal Ion(s) Resulting Architecture Key Feature
N,N',N''-Trimethyl-TACN Ag⁺, Na⁺, K⁺ 2:1 "Sandwich" Complex Only forms with large metal ions due to the steric bulk of the three methyl groups. wikipedia.org
Asymmetrically Alkylated TACN Ni(II) Mononuclear or Dinuclear The specific architecture depends on the steric hindrance of the N-substituents. acs.org
Xylenyl-bridged bis(TACN) Zn(II) Mononuclear or Dinuclear The linker length (ortho- vs. para-xylenyl) determines if one or two metal centers are bound. nih.gov
Phenolic-bridged bis(TACN) Cu(II) Bridged Binuclear Complex The two copper centers are linked by both the ligand and additional bridging atoms (e.g., μ-Cl, μ-O). nih.gov

Integration with Advanced Materials Science and Supramolecular Assemblies

The well-defined and robust nature of metal complexes of this compound makes them ideal building blocks, or "metalloligands," for constructing larger, functional materials and supramolecular structures. A significant future direction is their incorporation into Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal nodes and organic linkers, and their properties are highly tunable. nih.gov

By designing a this compound derivative with appropriate functional groups (e.g., carboxylates or pyridyls) on its other pendant arms, the entire metal complex can act as a node in a MOF structure. This approach allows the unique catalytic or reactive properties of the [(1-Methyl-TACN)M] core to be integrated into a stable, porous, and heterogeneous material. This could lead to the development of highly selective catalysts that combine the advantages of homogeneous catalysts (well-defined active sites) with those of heterogeneous catalysts (ease of separation and reusability). For example, trigonal tricopper complexes based on TACN have been studied as molecular models for conductive two-dimensional MOFs. mdpi.com

Furthermore, these complexes can be used to construct discrete supramolecular assemblies like cages or capsules. By linking multiple complex units together, it is possible to create well-defined, nanometer-sized containers. These structures could find applications in molecular recognition, sensing, or the encapsulation and transport of guest molecules.

Computational Design and Predictive Modeling for Ligand and Complex Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating the design and understanding of this compound-based systems. Predictive modeling allows researchers to screen virtual libraries of potential ligands and predict their properties before undertaking complex and time-consuming synthesis.

DFT calculations can provide deep insights into the electronic structure of metal complexes, clarifying the nature of the metal-ligand bonding. For instance, analyses can quantify the degree of σ-donation from the ligand's nitrogen atoms to the metal and any π-backdonation from the metal to the ligand. warwick.ac.uk This understanding is crucial for tuning the reactivity of the metal center for catalytic applications.

Moreover, computational models can be used to:

Predict Coordination Geometries: Determine the most stable arrangement of the ligand around a metal ion, including the conformation of the nine-membered ring and the orientation of its substituents.

Calculate Complex Stability: Estimate the binding affinity of a designed ligand for a specific metal ion, which is critical in fields like radiopharmaceuticals where high stability is required to prevent the release of the radioactive metal in vivo.

Model Reaction Pathways: Simulate the entire catalytic cycle for a given reaction, helping to identify rate-limiting steps, transition states, and reactive intermediates. This information is invaluable for rationally improving catalyst performance. semanticscholar.org

Interpret Spectroscopic Data: Calculate spectroscopic parameters (e.g., NMR shifts, vibrational frequencies) to aid in the characterization of newly synthesized complexes.

By integrating computational predictions with experimental work, the process of discovering and optimizing new ligands and complexes based on the this compound scaffold can be made significantly more efficient.

Unraveling Fundamental Mechanistic Insights into Coordination and Catalysis

A deep understanding of reaction mechanisms is fundamental to the future development of catalysts based on this compound. The robust [(TACN)M] framework provides a stable platform that allows for detailed investigation of the reactivity at the remaining metal coordination sites.

One major area of research is in oxidation catalysis. Manganese complexes with the related 1,4,7-trimethyl-1,4,7-triazonane (B1214756) ligand have been shown to be versatile catalysts for a range of oxidation reactions using hydrogen peroxide. researchgate.net Mechanistic studies involving kinetics, isotopic labeling, and analysis of substituent effects have suggested that the active oxidant in these systems is a highly reactive, electrophilic oxo-manganese(V) species. researchgate.net Future work with asymmetrically substituted ligands like this compound could explore how breaking the ligand's symmetry affects the formation and reactivity of such intermediates, potentially leading to catalysts with enhanced selectivity.

Another area of intense study is the hydrolysis of phosphate (B84403) diesters, which serves as a model for the cleavage of DNA and RNA. Zinc(II) complexes of TACN derivatives are effective catalysts for this reaction. rsc.orgnih.gov Detailed kinetic studies that map reactivity as a function of pH have provided crucial insights into the reaction mechanism. For example, such studies have revealed the roles of different protonation states of the complex and have helped to elucidate how the metal center activates the substrate and the nucleophile (a water molecule). rsc.orgnih.gov By modifying the substituents on the this compound ring, researchers can systematically probe how the ligand environment influences these fundamental catalytic steps.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 1-Methyl-1,4,7-triazonane and its derivatives?

  • Methodological Answer : Synthesis typically involves alkylation of the parent triazonane ring. For example, mono-N-benzyl derivatives (e.g., 1-benzyl-1,4,7-triazonane) are synthesized via selective alkylation using benzyl halides under controlled conditions to avoid over-alkylation . Alternative routes may employ catalysts like FeCl₃·6H₂O, which facilitate cyclization reactions in multi-step syntheses (as seen in analogous triazinane derivatives) . Optimization of solvent systems (e.g., ethanol/water mixtures) and reaction temperatures (80–100°C) is critical to minimize by-products.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the structure and substitution patterns. For example, the methyl group in this compound exhibits distinct singlet peaks in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns. NIST databases provide reference spectra for cross-verification .
  • Elemental Analysis : Used to confirm purity and stoichiometry, particularly for coordination complexes .

Q. How can the purity of this compound be assessed during synthesis?

  • Methodological Answer : Purity is evaluated via reverse-phase HPLC with UV detection (λ = 220–260 nm). Gradient elution using acetonitrile/water (0.1% TFA) resolves unreacted precursors and by-products. Thin-layer chromatography (TLC) on silica gel with iodine visualization provides rapid qualitative checks .

Advanced Research Questions

Q. What strategies are employed to design stable lanthanide complexes using this compound as a ligand?

  • Methodological Answer : The ligand’s nitrogen donor sites enable chelation with lanthanides (e.g., La³⁺, Nd³⁺). Synthesis involves refluxing this compound with lanthanide salts (e.g., LaCl₃) in methanol/water, followed by crystallization. Stability constants (log K) are determined via potentiometric titration, with competition experiments using EDTA to assess selectivity . X-ray crystallography confirms octahedral or square-antiprismatic geometries in solid-state structures .

Q. What challenges arise in achieving regioselective functionalization of the triazonane ring?

  • Methodological Answer : Competing reactivity at secondary vs. tertiary nitrogen sites complicates regioselectivity. Strategies include:

  • Protecting Groups : Temporarily blocking specific nitrogen sites with Boc (tert-butoxycarbonyl) groups during alkylation .
  • Steric Control : Bulky substituents (e.g., benzyl) direct reactions to less hindered positions .
  • pH Modulation : Adjusting reaction pH to favor protonation/deprotonation of specific amines, altering reactivity .

Q. How can computational methods aid in predicting the coordination behavior of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand-metal interactions, predicting bond lengths, angles, and thermodynamic stability. Molecular dynamics simulations assess solvent effects on complex formation. These methods guide experimental design by identifying optimal metal-ligand pairings and reaction conditions .

Key Research Gaps and Future Directions

  • Stereochemical Control : Developing enantioselective syntheses for chiral triazonane derivatives.
  • Biological Applications : Exploring neuroprotective or anticancer properties, inspired by related compounds (e.g., modafinil’s dopamine preservation ).
  • Green Chemistry : Replacing toxic solvents (e.g., DMF) with ionic liquids or supercritical CO₂ in syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.